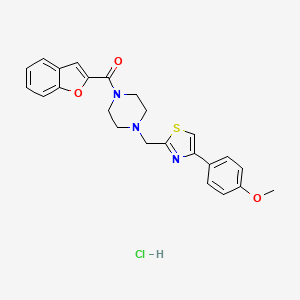

![molecular formula C18H22ClN3O5S B2471717 1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097857-56-0](/img/structure/B2471717.png)

1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

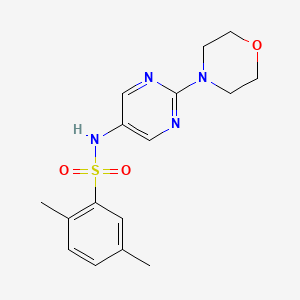

The compound contains several functional groups including a piperidine ring, a methoxy group, a sulfonyl group, and an imidazolidine-2,4-dione group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the sulfonyl and methoxy groups. The imidazolidine-2,4-dione group could be introduced in a later step .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic nitrogen atom, while the sulfonyl group would introduce a polar, potentially acidic, sulfur-oxygen bond .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperidine ring could undergo reactions typical of secondary amines, while the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with thiazolidine-2,4-dione structures have been investigated for their anticancer activities. For instance, the synthesis of N-substituted indole derivatives, including thiazolidine-2,4-dione, has shown promise in inhibiting the topoisomerase-I enzyme, critical in cancer cell proliferation. These compounds were tested against human breast cancer cell lines, with some displaying significant activity due to the presence of electron-withdrawing groups which enhance their potency (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Agents

Thiazolidine-2,4-dione derivatives have also been explored for their antimicrobial and antifungal properties. Synthesized compounds have been screened against various bacterial and fungal strains, showing considerable inhibitory activities. These activities are attributed to the compounds' ability to interfere with bacterial cell wall synthesis or fungal cell membrane integrity, providing a basis for developing new antimicrobial and antifungal agents (Stana et al., 2014).

Antihyperglycemic Activity

Research on benzimidazole-thiazolidinedione hybrids has revealed their potential in treating diabetes through antihyperglycemic effects. These compounds have been shown to increase the mRNA expression of proteins like PPARγ and GLUT-4, crucial for insulin sensitivity and glucose uptake in adipocytes. In vivo studies further confirmed their robust antihyperglycemic action, indicating their potential as promising antidiabetic agents (Gutiérrez-Hernández et al., 2019).

Neuropharmacological Applications

Arylpiperazine derivatives of phenytoin, a compound structurally similar to the one , have been studied for their affinity towards 5-HT1A receptors, indicating potential applications in neuropharmacology. These studies suggest the possibility of developing new therapeutic agents for treating neurological disorders, such as depression and anxiety, by modulating serotonergic pathways (Handzlik et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is likely that it interacts with its targets in a manner similar to other compounds in its class . The compound may bind to its target, causing conformational changes that affect the target’s function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The compound’s effects on these pathways could lead to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . The compound’s ADME properties could impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . These effects could contribute to the compound’s therapeutic efficacy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets and its overall efficacy

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O5S/c1-27-15-5-2-12(19)10-16(15)28(25,26)20-8-6-13(7-9-20)21-11-17(23)22(18(21)24)14-3-4-14/h2,5,10,13-14H,3-4,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPAQMIRKLEYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

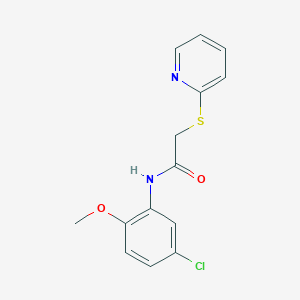

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)

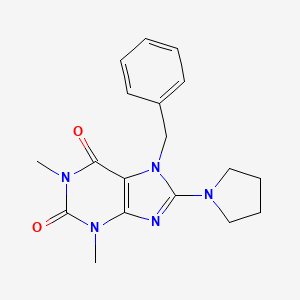

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)

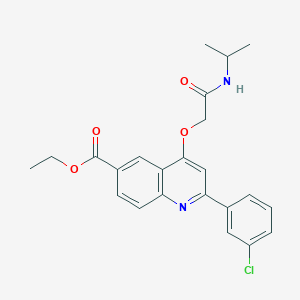

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)